3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 114079-02-6
VCID: VC21267059
InChI: InChI=1S/C4H4BrClO2S/c5-3-1-9(7,8)2-4(3)6/h2-3H,1H2
SMILES: C1C(C(=CS1(=O)=O)Cl)Br
Molecular Formula: C4H4BrClO2S
Molecular Weight: 231.5 g/mol

3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

CAS No.: 114079-02-6

Cat. No.: VC21267059

Molecular Formula: C4H4BrClO2S

Molecular Weight: 231.5 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide - 114079-02-6

Specification

CAS No. 114079-02-6
Molecular Formula C4H4BrClO2S
Molecular Weight 231.5 g/mol
IUPAC Name 3-bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide
Standard InChI InChI=1S/C4H4BrClO2S/c5-3-1-9(7,8)2-4(3)6/h2-3H,1H2
Standard InChI Key ZZGHEDGOLOYVHL-UHFFFAOYSA-N
SMILES C1C(C(=CS1(=O)=O)Cl)Br
Canonical SMILES C1C(C(=CS1(=O)=O)Cl)Br

Introduction

Chemical Identity and Structure

3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide is a heterocyclic organosulfur compound containing both bromine and chlorine atoms on a partially saturated thiophene ring with an oxidized sulfur atom. The molecule features a unique arrangement of functional groups that contribute to its chemical reactivity and synthetic utility.

Basic Identification Parameters

ParameterValue
CAS Registry Number114079-02-6
Molecular FormulaC₄H₄BrClO₂S
Molecular Weight231.50 g/mol
IUPAC Name3-bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide
Alternative NamesThiophene, 3-bromo-4-chloro-2,3-dihydro-, 1,1-dioxide; 3-BROMO-4-CHLORO-2,3-DIHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE
InChIInChI=1S/C4H4BrClO2S/c5-3-1-9(7,8)2-4(3)6/h2-3H,1H2
InChIKeyZZGHEDGOLOYVHL-UHFFFAOYSA-N
SMILESC1C(C(=CS1(=O)=O)Cl)Br

Structural Characteristics

The compound possesses a five-membered ring with one sulfur atom that is oxidized to form a sulfone group (S(=O)₂). The ring contains a carbon-carbon double bond between positions 4 and 5, with a chlorine atom attached at position 4. The molecule is partially saturated at positions 2 and 3, with a bromine atom attached at position 3. This structural arrangement creates an electrophilic center at the bromine-bearing carbon (C-3) and influences the compound's reactivity in various chemical transformations.

Physical and Chemical Properties

The physical and chemical properties of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide are determined by its structure, particularly the presence of the sulfone group and halogen atoms.

Physical Properties

The compound exists as a solid at room temperature, with physical properties that reflect its molecular structure and intermolecular forces.

PropertyValue
Physical StateSolid
XLogP3-AA0.7
Topological Polar Surface Area42.5 Ų
Heavy Atom Count9
Hydrogen Bond Acceptor Count2
Hydrogen Bond Donor Count0
Rotatable Bond Count0
Complexity238
Exact Mass229.88039 Da
Monoisotopic Mass229.88039 Da

Spectroscopic Properties

Based on structural analysis of related compounds, the following spectroscopic characteristics can be anticipated:

IR Spectroscopy

The IR spectrum would likely show strong S=O stretching bands in the region of 1150-1300 cm⁻¹, characteristic of the sulfone group. The C=C stretching vibration would appear around 1600-1650 cm⁻¹, while C-Br and C-Cl stretching vibrations would be observed in the fingerprint region.

NMR Spectroscopy

¹H NMR would show signals for the vinylic proton at position 5 (approximately δ 6.0-6.5 ppm) and the methylene protons at position 2 (approximately δ 3.0-3.5 ppm). The proton at the bromine-bearing carbon (position 3) would likely appear as a multiplet at δ 4.5-5.0 ppm.

Synthesis Methods

The synthesis of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide typically involves selective halogenation of appropriate precursors.

Base-Catalyzed Isomerization and Halogenation

Another potential synthetic route involves base-catalyzed isomerization followed by halogenation. As seen with related compounds, sodium methoxide can facilitate a deprotonation/reprotonation sequence that leads to double bond migration in thiophene 1,1-dioxide derivatives. The resulting intermediates can then undergo halogenation to yield the target compound .

Chemical Reactivity

The reactivity of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide is largely determined by the presence of the bromine atom at position 3, the chlorine atom at position 4, and the sulfone group.

Nucleophilic Substitution Reactions

The bromine atom at position 3 can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols. These reactions typically proceed via an SN2 mechanism, with the bromine serving as a good leaving group.

Elimination Reactions

Under basic conditions, the compound can undergo elimination reactions to form more conjugated systems. The deprotonation at position 2 can lead to the elimination of HBr, resulting in the formation of 4-chloro-2,5-dihydrothiophene 1,1-dioxide.

Cross-Coupling Reactions

The presence of both bromine and chlorine atoms makes this compound a potential candidate for selective cross-coupling reactions such as Suzuki, Sonogashira, or Heck reactions. The different reactivities of the C-Br and C-Cl bonds could allow for sequential functionalization of the molecule.

Applications in Synthetic Chemistry

3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide serves as a versatile building block in organic synthesis due to its multiple functional groups that can undergo various transformations.

Building Block for Heterocyclic Compounds

The compound can serve as a precursor for the synthesis of more complex heterocyclic systems. The ability to selectively modify the bromine and chlorine positions allows for the construction of diverse molecular architectures.

Dienophile in Cycloaddition Reactions

The electron-deficient nature of the C=C double bond, enhanced by the electron-withdrawing sulfone group, makes this compound a potential dienophile in Diels-Alder and other cycloaddition reactions. Such reactions could lead to the formation of bicyclic and polycyclic systems.

Precursor for Functional Materials

Derivatives of halogenated thiophene 1,1-dioxides have been explored for their potential applications in materials science, including conductive polymers and optoelectronic materials. The dual halogenation pattern of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide provides opportunities for creating materials with unique properties.

Comparative Analysis with Related Compounds

To better understand the properties and reactivity of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide, it is instructive to compare it with structurally related compounds.

Comparison with Mono-Halogenated Analogs

CompoundCAS NumberMolecular Weight (g/mol)Key Differences
3-Bromo-2,3-dihydrothiophene 1,1-dioxide53336-42-8 197.05 Lacks chlorine at position 4
4-Chloro-2,3-dihydrothiophene 1,1-dioxide10469-67-7 152.60 Lacks bromine at position 3

The absence of one halogen atom in these analogs would significantly alter their reactivity profiles. For instance, 3-Bromo-2,3-dihydrothiophene 1,1-dioxide would have a more electron-rich double bond compared to the dichloro derivative, potentially enhancing its reactivity in electrophilic addition reactions.

Comparison with 3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide

3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide (CAS: 65017-48-3) differs from our target compound by having a methyl group instead of a chlorine atom at position 4. This substitution would significantly alter the electronic properties of the molecule:

  • The methyl group is electron-donating, whereas chlorine can be electron-withdrawing inductively but can donate electrons through resonance

  • The methyl derivative would have enhanced nucleophilicity at the double bond

  • The presence of a methyl instead of chlorine would eliminate the possibility of selective halogen exchange reactions

AspectRecommendation
Personal ProtectionUse appropriate personal protective equipment including gloves, eye protection, and laboratory coat
StorageStore in a cool, dry place away from incompatible materials and sources of heat
DisposalDispose of in accordance with local regulations for halogenated organic compounds
Fire HazardsThe compound may emit toxic fumes of sulfur oxides and hydrogen halides when heated to decomposition

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